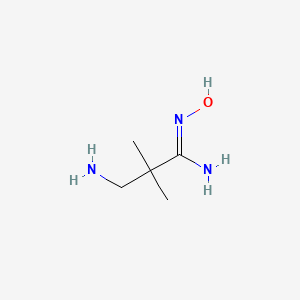![molecular formula C11H16N2O2 B13309049 1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol This compound features a pyrazole ring substituted with a methyl group and an oxan-3-yl group, along with an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(oxan-3-yl)-1H-pyrazole with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methyl-3-(oxan-3-yl)-1H-pyrazole and ethanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane, and stirred at room temperature for several hours. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Wissenschaftliche Forschungsanwendungen
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one can be compared with similar compounds such as:
1-Methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-one: Similar structure but with different substitution patterns on the pyrazole ring.
1-Methyl-2-trichloroacetylimidazole: Contains an imidazole ring instead of a pyrazole ring and different functional groups.
1-Methyl-3-acetylindole: Features an indole ring instead of a pyrazole ring and different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an oxan-3-yl group and an ethanone moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)11-6-10(12-13(11)2)9-4-3-5-15-7-9/h6,9H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
WJJRHXRQOSFYKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NN1C)C2CCCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


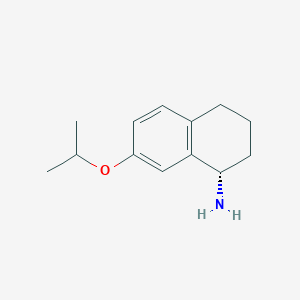
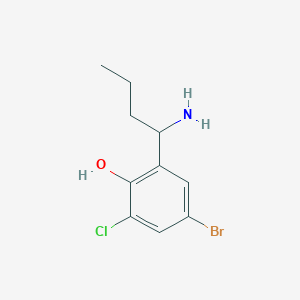


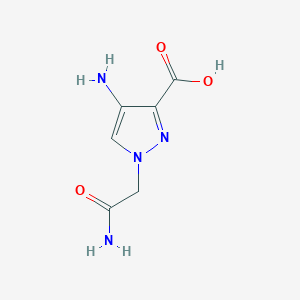
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)

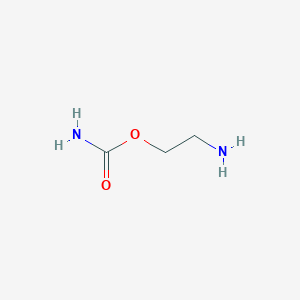
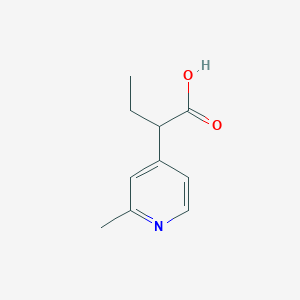
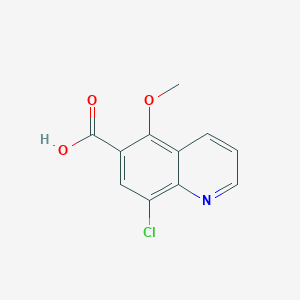
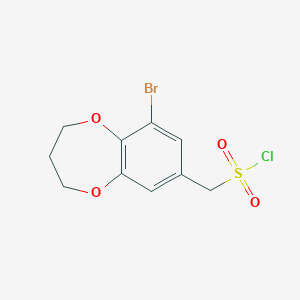
![3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine](/img/structure/B13309026.png)

